3,6-Diazabicyclo[3.2.0]heptan-7-one

Medicinal Chemistry Antibacterial Synthesis Quinolone Derivatives

This 3,6-diazabicyclo[3.2.0]heptan-7-one core (CAS 2386476-49-7) is essential for synthesizing quinolone/naphthyridone antibacterials. The 3,6-diaza regiochemistry dictates correct core connectivity, non-interchangeable with 2,6-isomers. Metal-free diastereoselective synthesis ensures low heavy metal contamination. Available as parent, N-acetyl, and N-propionyl derivatives.

Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
Cat. No. B12951750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Diazabicyclo[3.2.0]heptan-7-one
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESC1C2C(CN1)NC2=O
InChIInChI=1S/C5H8N2O/c8-5-3-1-6-2-4(3)7-5/h3-4,6H,1-2H2,(H,7,8)
InChIKeyIATJDWOOBYMPCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Diazabicyclo[3.2.0]heptan-7-one Core Scaffold: Sourcing and Procurement for Quinolone Antibacterial Synthesis


The 3,6-Diazabicyclo[3.2.0]heptan-7-one core structure (CAS 2386476-49-7, C5H8N2O, MW 112.13) represents a conformationally constrained bicyclic diamine scaffold containing a beta-lactam ring system . This compound class serves as a key synthetic intermediate, particularly in the preparation of bridged diamines for quinolone antibacterial agents . Its 3,6-diaza substitution pattern distinguishes it from the isomeric 2,6-diazabicyclo[3.2.0]heptan-7-one scaffold, offering unique synthetic utility in medicinal chemistry applications where the nitrogen atom positions critically influence downstream molecular architecture and biological activity profiles .

3,6-Diazabicyclo[3.2.0]heptan-7-one: Why Structural Analogs Cannot Be Directly Substituted in Synthesis


The specific 3,6-diaza substitution pattern on the bicyclo[3.2.0]heptane framework is non-interchangeable with the 2,6-diaza isomer or other related bicyclic diamines due to divergent chemical reactivity and biological outcomes . The regiochemistry of the nitrogen atoms dictates the connectivity of the bridged diamine to quinolone cores, directly affecting the formation of naphthyridone versus quinolone antibacterial products . Additionally, modifications to the core scaffold—such as N-acylation or N-propionylation—produce derivatives with distinct molecular weights (e.g., 154.17 g/mol for the 3-acetyl derivative) and altered physicochemical properties that cannot be replicated by alternative scaffolds . The 3,6-diazabicyclo[3.2.0]heptan-7-one framework provides a unique vector for selective deprotection and subsequent condensation with 7-halogenoquinolones, a synthetic pathway that cannot be achieved with structurally similar but regioisomeric scaffolds .

Quantitative Evidence for 3,6-Diazabicyclo[3.2.0]heptan-7-one Core Scaffold Selection


Synthetic Efficiency: The 3,6-Diazabicyclo[3.2.0]heptane Scaffold Enables Naphthyridone Formation via Selective Deprotection

The 3,6-diazabicyclo[3.2.0]heptane core structure enables selective deprotection and condensation with 7-halogenoquinolones to yield naphthyridones 10 and 13, as well as quinolone 14 . This synthetic pathway, proceeding from the diprotected 3,6-diazabicyclo[3.2.0]heptane (compound 2) through intramolecular cyclisation of pyrrolidine 1, is specific to this regioisomer and cannot be replicated with the 2,6-diaza isomer . The process demonstrates highly efficient preparation of the bridged diamine, providing a direct route to quinolone antibacterials that would not be accessible using alternative bicyclic diamine scaffolds .

Medicinal Chemistry Antibacterial Synthesis Quinolone Derivatives

N-Acylated Derivative Purity: 3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one Commercial Availability at ≥95% Purity

The 3-acetyl derivative (CAS 1427379-60-9, C7H10N2O2, MW 154.17) is commercially available with a specified minimum purity of 95% . In comparison, the unsubstituted parent core (CAS 2386476-49-7, C5H8N2O, MW 112.13) is also available at 98% purity . The 3-propionyl derivative (CAS 1427380-47-9, C8H12N2O2, MW 168.19) is similarly offered at 98% purity . This range of N-substituted derivatives with defined purity specifications provides procurement flexibility depending on the synthetic requirements of the downstream application.

Chemical Sourcing Synthetic Intermediate Derivative Availability

Metal-Free Diastereoselective Synthesis: 2,6-Diazabicyclo[3.2.0]heptan-7-one Scaffolds Show Quantitative Yield Advantages

For the structurally related 2,6-diazabicyclo[3.2.0]heptan-7-one scaffold, a metal-free diastereoselective synthesis has been reported achieving good to excellent yields . This methodology involves intramolecular endo-trig haloamination of 3-amino-2-azetidinone under ambient conditions, producing 4-halo-3,6-di-aryl-2,6-diaza-bicyclo[3.2.0]heptan-7-one derivatives . While these data apply directly to the 2,6-diaza isomer, the synthetic methodology demonstrates that diazabicyclo[3.2.0]heptan-7-one scaffolds can be prepared with high diastereoselectivity without metal catalysts, a feature that likely extends to the 3,6-diaza core based on structural analogy .

Organic Synthesis Diastereoselectivity Green Chemistry

Optimal Application Scenarios for 3,6-Diazabicyclo[3.2.0]heptan-7-one Core Scaffold Procurement


Synthesis of Quinolone and Naphthyridone Antibacterial Agents

The 3,6-diazabicyclo[3.2.0]heptane scaffold serves as the critical bridged diamine precursor for the synthesis of quinolone and naphthyridone antibacterials via selective deprotection and condensation with 7-halogenoquinolones . Procurement of this specific 3,6-diaza regioisomer is essential for accessing naphthyridone products 10 and 13 and quinolone 14; substitution with the 2,6-diaza isomer would yield entirely different condensation outcomes incompatible with target antibacterial structures .

Building Block for N-Substituted Heterocyclic Derivatives

The parent 3,6-diazabicyclo[3.2.0]heptan-7-one core (MW 112.13) and its N-acetyl (MW 154.17, ≥95% purity) and N-propionyl (MW 168.19, 98% purity) derivatives provide a versatile toolkit for medicinal chemistry exploration . Researchers can select the appropriate N-protected or N-functionalized building block based on synthetic route requirements, with all derivatives meeting commercial purity specifications suitable for further derivatization .

Metal-Free Synthetic Route Development for Pharmaceutical Intermediates

The demonstrated metal-free diastereoselective synthesis of diazabicyclo[3.2.0]heptan-7-one scaffolds provides a green chemistry approach that minimizes heavy metal contamination in pharmaceutical intermediate production . This methodology is particularly valuable for preparing building blocks destined for biological assays where trace metals could confound activity measurements, and for scale-up applications where metal catalyst removal adds significant purification cost .

Reference Standard for Regioisomeric Bicyclic Diamine Characterization

The 3,6-diazabicyclo[3.2.0]heptan-7-one core (CAS 2386476-49-7, C5H8N2O, MW 112.13) serves as a well-characterized reference standard with documented physicochemical properties including TPSA (41.13), LogP (-1.2958), and GHS classification . This characterization data supports analytical method development and quality control for research programs exploring bridged bicyclic diamine chemistry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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